molecular formula C12H16BrNO3S B344959 1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine CAS No. 838817-90-6

1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine

Cat. No.: B344959
CAS No.: 838817-90-6
M. Wt: 334.23g/mol
InChI Key: DIJZFCHAPLQJOI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring, a bromo-substituted phenyl group, and an ethoxy group

Preparation Methods

The synthesis of 1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Bromo-Substituted Phenyl Group: This step involves the bromination of a suitable phenyl precursor, followed by its attachment to the pyrrolidine ring.

    Addition of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an ethyl group is added to the phenyl ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and ethoxy groups.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:

    1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine: This compound has a chloro group instead of a bromo group, which may affect its reactivity and biological activity.

    1-(4-Bromo-3-methoxyphenyl)sulfonylpyrrolidine: This compound has a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJZFCHAPLQJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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